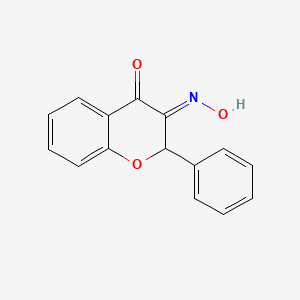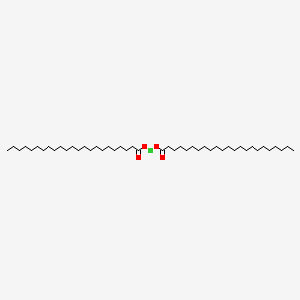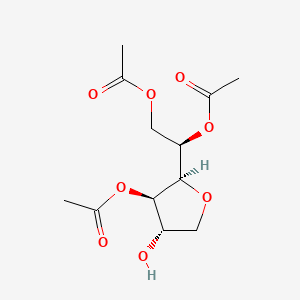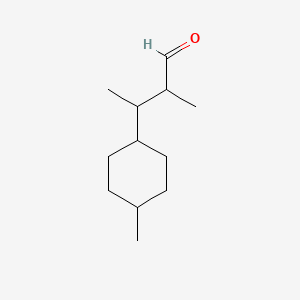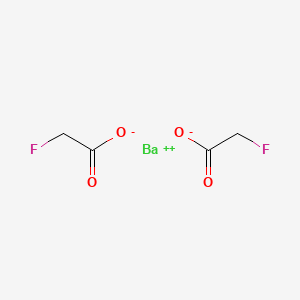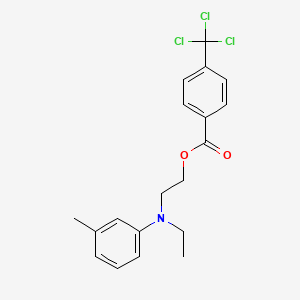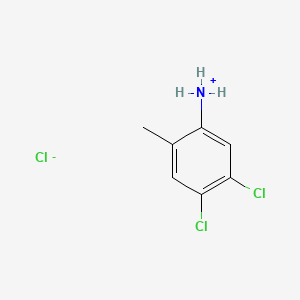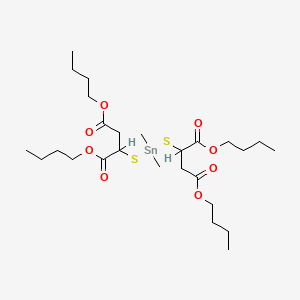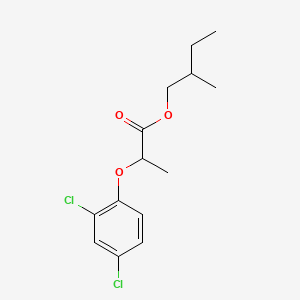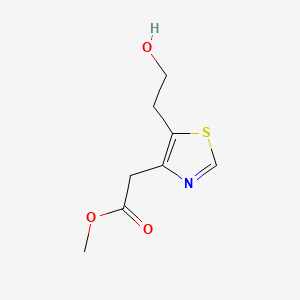
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is an organic compound belonging to the class of 4,5-disubstituted thiazoles. It contains a thiazole ring substituted at positions 4 and 5 with a methyl group and a 2-hydroxyethyl group, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves several synthetic routes. One common method includes the reaction of 3-acetylpropyl alcohol with thiourea in a solvent under acidic conditions at temperatures ranging from 78 to 100°C for 3 to 8 hours. The reaction mixture is then treated with an alkali solution to adjust the pH, followed by extraction with ethyl ether. The product is further purified through reduced pressure distillation .
Another method involves the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4). This method is known for its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(2-hydroxyethyl)thiazol-4-acetate involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-(2-hydroxyethyl)thiazole: Similar structure but lacks the ester group.
5-(2-Hydroxyethyl)-4-methylthiazole: Another similar compound with slight structural differences.
Uniqueness
Methyl 5-(2-hydroxyethyl)thiazol-4-acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
71929-24-3 |
|---|---|
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
methyl 2-[5-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C8H11NO3S/c1-12-8(11)4-6-7(2-3-10)13-5-9-6/h5,10H,2-4H2,1H3 |
Clave InChI |
UBLOSGXPWGPXLC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(SC=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


